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Compound of Interest

Compound Name: NUC-7738

Cat. No.: B10854762 Get Quote

A Meta-Analysis of Clinical and Preclinical Data for Researchers, Scientists, and Drug

Development Professionals

NUC-7738, a novel ProTide derivative of 3'-deoxyadenosine (cordycepin), is emerging as a

promising therapeutic agent for advanced solid tumors, particularly in treatment-resistant

settings. This guide provides a comprehensive meta-analysis of available clinical and

preclinical data on NUC-7738, offering a comparative perspective against current therapeutic

alternatives and detailing the experimental methodologies that underpin these findings.

Overcoming the Limitations of Cordycepin
3'-deoxyadenosine, a naturally occurring nucleoside analog, has long been recognized for its

anti-cancer properties. However, its clinical development has been hindered by rapid

degradation by adenosine deaminase (ADA) and inefficient intracellular activation. NUC-7738
is a phosphoramidate ProTide designed to bypass these resistance mechanisms. Its unique

structure facilitates efficient cellular uptake and intracellular conversion to the active anti-cancer

metabolite, 3'-dATP, independent of nucleoside transporters and adenosine kinase.[1]

Mechanism of Action: A Multi-pronged Attack on
Cancer Cells
Once inside the cancer cell, NUC-7738 undergoes enzymatic cleavage by histidine triad

nucleotide-binding protein 1 (HINT1) to release 3'-dAMP, which is then rapidly phosphorylated
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to the active triphosphate form, 3'-dATP. This active metabolite exerts its cytotoxic effects

through multiple mechanisms:

Disruption of RNA Polyadenylation: 3'-dATP acts as a chain terminator during RNA

synthesis, leading to the disruption of polyadenylation and profoundly impacting gene

expression in cancer cells.[2]

Induction of Apoptosis: NUC-7738 has been shown to be an effective pro-apoptotic agent in

cancer cells.[1][3]

Modulation of the NF-κB Pathway: The agent has demonstrated effects on the NF-κB

signaling pathway, a key regulator of inflammation, immunity, and cell survival.[1][3]

Tumor Microenvironment (TME) Modulation: NUC-7738 perturbs the TME by disrupting

cancer cell metabolism, altering protein synthesis, and reducing immune evasion, potentially

sensitizing tumors to immunotherapy.[2]

Below is a diagram illustrating the proposed signaling pathway of NUC-7738.
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A diagram of NUC-7738's proposed mechanism of action.
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Clinical Efficacy: The NuTide:701 Trial
The ongoing Phase 1/2 NuTide:701 clinical trial (NCT03829254) is evaluating the safety and

efficacy of NUC-7738 as both a monotherapy and in combination with the PD-1 inhibitor

pembrolizumab in patients with advanced solid tumors.[4][5]

Combination Therapy in PD-1 Inhibitor-Resistant
Melanoma
A key focus of the NuTide:701 trial has been the evaluation of NUC-7738 plus pembrolizumab

in patients with metastatic melanoma who have progressed on prior PD-1 inhibitor therapy. The

results from a cohort of 12 patients have been particularly encouraging.

Table 1: Efficacy of NUC-7738 in Combination with Pembrolizumab in PD-1 Inhibitor-Resistant

Melanoma (NuTide:701)

Efficacy Endpoint NUC-7738 + Pembrolizumab (n=12)

Disease Control Rate (DCR) 75% (9 out of 12 patients)

Objective Response Rate (ORR) 16.7% (2 Partial Responses)

Progression-Free Survival (PFS) > 5 months for 7 of 12 patients

Notable Response 55% tumor volume reduction in one patient

Comparative Landscape: NUC-7738 vs. Alternatives
in PD-1 Resistant Melanoma
The treatment landscape for patients with melanoma who have progressed on PD-1 inhibitors

is challenging. The following tables provide a comparative overview of the efficacy and safety

of NUC-7738 in combination with pembrolizumab versus other therapeutic options in this

patient population.

Table 2: Comparative Efficacy of Treatments for PD-1 Inhibitor-Resistant Melanoma
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Treatment Trial
Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Median
Progressio
n-Free
Survival
(mPFS)

Median
Overall
Survival
(mOS)

NUC-7738 +

Pembrolizum

ab

NuTide:701 16.7% 75%

> 5 months

(for 58% of

patients)

Not Reported

Ipilimumab +

Nivolumab

CheckMate

067

(subgroup)

28% Not Reported Not Reported Not Reported

Ipilimumab

Monotherapy
Various 9-12% 28-67% ~2.8 months

Not Reached

(in one study)

Lenvatinib +

Pembrolizum

ab

LEAP-004 21.4% 66% 4.2 months 14.0 months

Tumor-

Infiltrating

Lymphocyte

(TIL) Therapy

(Lifileucel)

C-144-01 31.4%
~78% (SD or

better)
Not Reported Not Reached

Table 3: Comparative Safety of Treatments for PD-1 Inhibitor-Resistant Melanoma
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Treatment
Common Grade 3/4 Treatment-Related
Adverse Events (TRAEs)

NUC-7738 + Pembrolizumab
Transaminitis (pembrolizumab-related),

abdominal pain, diarrhea, fatigue

Ipilimumab + Nivolumab

Colitis, diarrhea, hepatitis, rash, hypophysitis

(Higher incidence of Grade 3/4 AEs compared

to monotherapy)

Ipilimumab Monotherapy Colitis, rash, pruritus, diarrhea

Lenvatinib + Pembrolizumab
Hypertension (21.4%), fatigue, diarrhea,

decreased appetite, hypothyroidism

Tumor-Infiltrating Lymphocyte (TIL) Therapy

(Lifileucel)

Thrombocytopenia, anemia, febrile neutropenia

(related to nonmyeloablative lymphodepletion

and IL-2)

Experimental Protocols
Preclinical Studies

Cell Viability and IC50 Determination: Cancer cell lines were treated with varying

concentrations of NUC-7738 or 3'-deoxyadenosine for 48 hours. Cell viability was measured

using standard assays (e.g., CellTiter-Glo®). IC50 values were calculated using non-linear

regression models.[1]

RNA Sequencing (RNA-seq): Cells were treated with NUC-7738 or 3'-deoxyadenosine at

their respective IC50 and IC90 concentrations. RNA was extracted, and libraries were

prepared for sequencing to analyze genome-wide transcriptional changes.[1]

Genome-Wide Haploid Genetic Screens: Insertional mutagenesis screens were performed in

haploid cells to identify genes essential for the activity of NUC-7738 and 3'-deoxyadenosine.

[1]

NuTide:701 Clinical Trial (NCT03829254)
The NuTide:701 study is a Phase 1/2, open-label, dose-escalation, and expansion trial.
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Phase 1: Established the recommended Phase 2 dose (RP2D) of NUC-7738 monotherapy.

Phase 2: Investigates NUC-7738 at the RP2D as a monotherapy and in combination with

pembrolizumab in various solid tumors, including a dedicated cohort for PD-1 inhibitor-

resistant melanoma.[4][5]

Dosing Regimen (Melanoma Combination Cohort):

NUC-7738: 1125 mg/m² administered intravenously weekly.

Pembrolizumab: 200 mg administered intravenously every 3 weeks.[5]

Assessments: Safety, tolerability, pharmacokinetics, and anti-tumor activity (per RECIST

v1.1) are evaluated. Tumor biopsies are taken at baseline and on-treatment to assess

pharmacodynamics and changes in the tumor microenvironment.[4]

The following diagram illustrates the general workflow of the NuTide:701 clinical trial for the

melanoma combination cohort.
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NuTide:701 Melanoma Combination Cohort Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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